Array ( [bid] => 1674548 ) Buy Laudanosine | 1699-51-0 | >98%

Laudanosine

Catalog No.
S532561
CAS No.
1699-51-0
M.F
C21H27NO4
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laudanosine

CAS Number

1699-51-0

Product Name

Laudanosine

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3

InChI Key

KGPAYJZAMGEDIQ-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC

solubility

Soluble in DMSO

Synonyms

Laudanosine; AI3-61890; AI3 61890; AI361890; NSC 94267; NSC-94267; NS 94267;

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC

The exact mass of the compound Laudanosine is 357.194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331268. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuromuscular Function and Anesthesia:

One area of research explores laudanosine's effects on neuromuscular function. Laudanosine is a metabolite of atracurium, a neuromuscular blocking agent used in anesthesia. Studies suggest laudanosine might influence respiratory activity after atracurium administration (). However, the exact mechanism and its potential clinical significance remain under investigation.

Understanding Alkaloid Biosynthesis:

Laudanosine plays a role in understanding the complex biosynthesis of alkaloids in poppy plants. Researchers use laudanosine as a marker compound to trace the biosynthetic pathways leading to the production of morphine and other alkaloids (). This knowledge can contribute to developing methods for manipulating poppy alkaloid production for medicinal purposes.

Forensic Applications:

Laudanosine can be a helpful marker in forensic toxicology. Its presence in biological samples, along with other opium alkaloids, can aid in identifying opium poppy exposure or potential opium use ().

Laudanosine is a benzyltetrahydroisoquinoline alkaloid, primarily recognized as a metabolite of the neuromuscular-blocking agents atracurium and cisatracurium. First isolated from opium in 1871, it occurs naturally in minute amounts (approximately 0.1%) and has garnered attention due to its potential pharmacological effects and interactions with various receptors in the central nervous system. The chemical formula of laudanosine is C21H27NO4, and it has a complex structure that allows it to cross the blood-brain barrier, leading to both therapeutic and toxic effects depending on its concentration in the body .

  • Laudanosine has been shown to interact with various neurotransmitter receptors in the central nervous system, including GABA, opioid, and nicotinic acetylcholine receptors [].
  • This interaction suggests potential roles in pain perception, seizure modulation, and other neurological processes, but the specific mechanisms require further investigation [].
  • Studies in animal models suggest analgesic properties of laudanosine [].
  • Laudanosine is a metabolite of medications used in controlled clinical settings.
  • Research suggests potential toxicity at high concentrations, including seizure induction [].
  • Due to its presence in opium, laudanosine might also share some addictive properties, but more research is needed to confirm this [].

Data Availability

  • In-depth data on laudanosine's isolated properties is limited due to the challenges associated with obtaining pure laudanosine and the focus on its precursor drugs in clinical settings.

Future Research

  • Laudanosine's interactions with various neurotransmitter receptors have opened avenues for further research into its potential therapeutic applications in pain management and neurological disorders [].
  • Elucidating the specific mechanisms behind these interactions is crucial for determining its safety and efficacy as a potential treatment.

Laudanosine undergoes various chemical transformations, particularly through metabolic processes. It is primarily O-demethylated in the liver and kidneys, yielding several metabolites. One significant reaction involves its partial dehydrogenation to form papaverine, another well-known alkaloid derived from opium. Additionally, laudanosine can participate in single electron transfer reactions, which lead to the formation of radical cations that are reactive and can undergo fragmentation .

Laudanosine exhibits notable biological activity by interacting with multiple neurotransmitter receptors. It has been shown to:

  • Interact with gamma-aminobutyric acid receptors: This interaction can decrease the seizure threshold, potentially inducing seizures at elevated concentrations.
  • Engage with nicotinic acetylcholine receptors: This may contribute to its neuromuscular effects.
  • Affect opioid receptors: This suggests potential analgesic properties, as evidenced by studies demonstrating analgesia in animal models .

Furthermore, high plasma concentrations of laudanosine are associated with cardiovascular effects such as hypotension and bradycardia. Its pharmacokinetics are influenced by factors like liver function and renal health, with prolonged half-lives noted in patients with hepatic or renal impairment .

Laudanosine can be synthesized through various methods:

  • Natural extraction: Isolated from opium poppy (Papaver somniferum) where it exists in small quantities.
  • Chemical synthesis: Laboratory synthesis often involves starting materials derived from isoquinoline frameworks or through biogenetic-type reactions that mimic natural biosynthetic pathways.
  • Electrooxidative cyclization: A more advanced method that utilizes electrochemical techniques to form laudanosine from simpler precursors .

Laudanosine's primary applications stem from its role as a metabolite of atracurium and cisatracurium in anesthesia. Its interactions with various receptors make it a compound of interest for:

  • Anesthesia: Monitoring levels during surgeries involving neuromuscular blockers.
  • Research: Investigating its potential therapeutic uses related to pain management and neuromodulation.
  • Toxicology: Understanding its systemic effects and toxicity profiles in clinical settings .

Recent studies have focused on laudanosine's interactions with neurotransmitter systems:

  • Gamma-aminobutyric acid receptors: Research indicates that laudanosine may enhance excitability within the central nervous system under certain conditions.
  • Opioid receptors: Its analgesic properties suggest potential use in pain management strategies.
  • Nicotinic acetylcholine receptors: These interactions highlight its role in neuromuscular transmission and possible implications for muscle relaxants .

Laudanosine shares structural similarities with several other alkaloids. Here are some notable compounds for comparison:

CompoundStructure TypeKey Characteristics
PapaverineBenzylisoquinolineKnown for vasodilatory effects; derived from opium.
MorphinePhenanthrene alkaloidStrong analgesic properties; interacts primarily with opioid receptors.
CodeinePhenanthrene alkaloidMilder analgesic; metabolized to morphine.
BerberineProtoberberineExhibits antimicrobial properties; found in various plants.

Laudanosine is unique due to its specific receptor interactions and its role as a metabolite of atracurium and cisatracurium, making it particularly relevant in anesthetic contexts while also posing potential risks related to toxicity at elevated concentrations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

357.19400834 g/mol

Monoisotopic Mass

357.19400834 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

89 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Central Nervous System Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

20412-65-1
1699-51-0
2688-77-9

Wikipedia

Laudanosine

Dates

Last modified: 08-15-2023
1: Yang Y, Chen M, Kuang Y, Ye L, Zhang W. [Determination of atracurium and laudanosine in dog plasma during cardiopulmonary bypass by high performance liquid chromatography with fluorometric detection]. Se Pu. 2013 Jun;31(6):572-6. Chinese. PubMed PMID: 24063198.
2: Kinjo M, Nagashima H, Vizi ES. Effect of atracurium and laudanosine on the release of 3H-noradrenaline. Br J Anaesth. 1989 Jun;62(6):683-90. PubMed PMID: 2751924.
3: Sakuraba S, Hosokawa Y, Kaku Y, Takeda J, Kuwana S. Laudanosine has no effects on respiratory activity but induces non-respiratory excitement activity in isolated brainstem-spinal cord preparation of neonatal rats. Adv Exp Med Biol. 2010;669:177-80. doi: 10.1007/978-1-4419-5692-7_35. PubMed PMID: 20217344.
4: Scuvee-Moreau J, Liegeois JF, Massotte L, Seutin V. Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels. J Pharmacol Exp Ther. 2002 Sep;302(3):1176-83. PubMed PMID: 12183678.
5: Shearer ES, O'Sullivan EP, Hunter JM. Clearance of atracurium and laudanosine in the urine and by continuous venovenous haemofiltration. Br J Anaesth. 1991 Nov;67(5):569-73. PubMed PMID: 1751271.
6: Katz Y, Weizman A, Pick CG, Pasternak GW, Liu L, Fonia O, Gavish M. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity. Brain Res. 1994 May 23;646(2):235-41. PubMed PMID: 8069669.
7: Ingram MD, Sclabassi RJ, Cook DR, Stiller RL, Bennett MH. Cardiovascular and electroencephalographic effects of laudanosine in "nephrectomized" cats. Br J Anaesth. 1986;58 Suppl 1:14S-18S. PubMed PMID: 3707810.
8: Grigore AM, Brusco L Jr, Kuroda M, Koorn R. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Crit Care Med. 1998 Jan;26(1):180-3. PubMed PMID: 9428564.
9: Badarau E, Dilly S, Wouters J, Seutin V, Liégeois JF. Chemical modifications of the N-methyl-laudanosine scaffold point to new directions for SK channels exploration. Bioorg Med Chem Lett. 2014 Dec 15;24(24):5616-5620. doi: 10.1016/j.bmcl.2014.10.083. Epub 2014 Nov 6. PubMed PMID: 25466186.
10: Eddleston JM, Harper NJ, Pollard BJ, Edwards D, Gwinnutt CL. Concentrations of atracurium and laudanosine in cerebrospinal fluid and plasma during intracranial surgery. Br J Anaesth. 1989 Nov;63(5):525-30. PubMed PMID: 2605068.
11: Orejarena Pacheco JC, Lahm G, Opatz T. Synthesis of alkaloids by Stevens rearrangement of nitrile-stabilized ammonium ylides: (±)-laudanosine, (±)-laudanidine, (±)-armepavine, (±)-7-methoxycryptopleurine, and (±)-xylopinine. J Org Chem. 2013 May 17;78(10):4985-92. doi: 10.1021/jo400659n. Epub 2013 May 9. PubMed PMID: 23634947.
12: Nigrovic V, Banoub M. Pharmacokinetic modelling of a parent drug and its metabolite. Atracurium and laudanosine. Clin Pharmacokinet. 1992 May;22(5):396-408. PubMed PMID: 1505145.
13: Kamper EF, Siafaka J, Stavridis J. Modulation of rat brain synaptosomal plasma membrane achieved by atracurium and its metabolite laudanosine. Intensive Care Med. 1998 May;24(5):519-25. PubMed PMID: 9660270.
14: Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. Eur J Anaesthesiol. 2002 Jul;19(7):466-73. Review. PubMed PMID: 12113608.
15: Nigrovic V, Fox JL. Atracurium decay and the formation of laudanosine in humans. Anesthesiology. 1991 Mar;74(3):446-54. PubMed PMID: 2001023.
16: Hennis PJ, Fahey MR, Canfell PC, Shi WZ, Miller RD. Pharmacology of laudanosine in dogs. Anesthesiology. 1986 Jul;65(1):56-60. PubMed PMID: 3729058.
17: Chapple DJ, Miller AA, Ward JB, Wheatley PL. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. Br J Anaesth. 1987 Feb;59(2):218-25. PubMed PMID: 3828170.
18: Fahey MR, Canfell PC, Taboada T, Hosobuchi Y, Miller RD. Cerebrospinal fluid concentrations of laudanosine after administration of atracurium. Br J Anaesth. 1990 Jan;64(1):105-6. PubMed PMID: 2302366.
19: Tassonyi E, Fathi M, Hughes GJ, Chiodini F, Bertrand D, Muller D, Fuchs-Buder T. Cerebrospinal fluid concentrations of atracurium, laudanosine and vecuronium following clinical subarachnoid hemorrhage. Acta Anaesthesiol Scand. 2002 Nov;46(10):1236-41. PubMed PMID: 12421196.
20: Li X, Leonori D, Sheikh NS, Coldham I. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. Chemistry. 2013 Jun 10;19(24):7724-30. doi: 10.1002/chem.201301096. Epub 2013 May 15. PubMed PMID: 23677770.

Explore Compound Types